Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-1H-indazol-6-amine

Kinase inhibition Akt1 anticancer

Ensure your kinase inhibitor and antiparasitic drug discovery programs are built on the validated 3-chloro-6-aminoindazole scaffold. Unlike other regioisomers, only the C3-Cl/C6-NH₂ pattern provides the orthogonal reactivity essential for sequential Suzuki coupling and amidation, directly aligning with documented Akt1 (7.10 nM) and antileishmanial (IC50 2.25 μM) SAR trajectories. Procuring this specific intermediate eliminates regioisomeric risk and maximizes library diversification efficiency from a single batch.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 21413-23-0
Cat. No. B1590782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-6-amine
CAS21413-23-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyDRRARKIFTNKQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazol-6-amine (CAS 21413-23-0): Technical Specifications and Compound Class Overview for Procurement Decision Support


3-Chloro-1H-indazol-6-amine (CAS 21413-23-0) is a heterocyclic organic compound belonging to the indazole family, characterized by a bicyclic pyrazole-fused benzene core with a chlorine substituent at the 3-position and a primary amine group at the 6-position [1]. With a molecular formula of C7H6ClN3 and molecular weight of 167.60 g/mol, this compound is primarily utilized as a pharmaceutical building block and synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antiproliferative applications . Its dual functional groups—a nucleophilic amine at C6 and an electrophilic chlorine at C3—enable orthogonal derivatization strategies, particularly in cross-coupling reactions for the construction of complex bioactive molecules .

Why 3-Chloro-1H-indazol-6-amine Cannot Be Replaced by Positional Isomers or Alternative Indazole Scaffolds in Medicinal Chemistry Campaigns


Positional isomerism in the chloro-amino indazole series dictates fundamentally divergent synthetic utility and biological outcomes. The 3-chloro-6-amino substitution pattern of this compound provides a defined vector for sequential functionalization that its closest isomers—including 4-chloro-6-amino (CAS 221681-84-1), 5-chloro-6-amino, and 7-chloro-6-amino (CAS 112635-08-2) derivatives—do not equivalently offer . Specifically, the C3 chloro group in this scaffold is positioned para to the pyrazole N2 nitrogen, creating distinct electronic effects on the indazole core that influence both reactivity in palladium-catalyzed couplings and kinase binding pocket interactions [1]. Furthermore, the 6-amino group serves as a primary handle for amide bond formation or reductive amination, whereas alternative amino-substitution positions (e.g., 5-amino or 7-amino) alter the exit vector geometry relative to the indazole plane, which can disrupt critical hinge-binding interactions in kinase ATP-binding pockets [2]. Procurement of a positional isomer without verifying the exact substitution pattern therefore risks introducing uncharacterized structure-activity relationship variables and synthetic incompatibilities.

Quantitative Differentiation Evidence for 3-Chloro-1H-indazol-6-amine: Direct Activity and Selectivity Comparisons with Structural Analogs


Akt1 Kinase Inhibitory Potency of 3-Chloro-1H-indazol-6-amine-Derived Scaffolds: Single-Digit Nanomolar Activity Achieved via C5 Arylation

A derivative of 3-chloro-1H-indazol-6-amine, designated as compound 9e (5-{5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl}-3-chloro-1H-indazol-6-amine), exhibited potent inhibition of human Akt1 kinase with an IC50 value of 7.10 nM at pH 7.5 and 22°C [1]. When evaluated against cAMP-dependent protein kinase catalytic subunit alpha (PKA) under identical assay conditions, the same compound displayed an IC50 of 58 nM, corresponding to an 8.2-fold selectivity window for Akt1 over PKA [1]. This selectivity profile is a direct consequence of the 3-chloro-6-amino indazole core geometry, which orients the C5 aryl substituent to engage the Akt1 ATP-binding pocket while minimizing off-target interactions with structurally related AGC-family kinases. The parent 3-chloro-1H-indazol-6-amine scaffold provides the essential hydrogen-bond donor/acceptor array for hinge binding, and modifications at the C5 position (accessible via Suzuki coupling of the C3-chloro intermediate) enable potency optimization without perturbing the core pharmacophore.

Kinase inhibition Akt1 anticancer medicinal chemistry

Antileishmanial Activity of 3-Chloroindazol-6-amine Hybrid Derivatives: Quantitative In Vitro Potency Against Intracellular Leishmania donovani

In a structure-activity relationship study of indazole-2-pyrone hybrids, the 3-chloro-2-ethyl-2H-indazol-6-ylamino derivative (compound 6f) demonstrated the most potent antileishmanial activity among 19 synthesized analogs, with IC50 values of 2.48 ± 1.02 μM against axenic amastigotes and 2.25 ± 1.89 μM against intramacrophage amastigotes of Leishmania donovani (strain MHOM/ET/67/HU3, LV9) [1]. By comparison, other indazole derivatives in the same series bearing different substitution patterns (including nitroindazole precursors and N-alkyl variants) exhibited IC50 values ranging from >100 μM to 62.56 μM, establishing the 3-chloro-6-amino substitution as a critical determinant of antiparasitic efficacy in this chemotype [1]. The 3-chloro substituent contributes to the overall lipophilicity and membrane permeability required for intramacrophage activity, while the 6-amino linkage to the pyrone moiety enables the hybrid pharmacophore assembly.

antiparasitic Leishmania donovani neglected tropical diseases hybrid molecules

Synthetic Utility for Palladium-Catalyzed Cross-Coupling: Orthogonal Reactivity of C3-Chloro and C6-Amino Handles Enables Sequential Derivatization

3-Chloro-1H-indazol-6-amine possesses two orthogonal reactive sites that enable sequential functionalization: the C3 chloro group participates in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, while the C6 primary amine undergoes amide bond formation, reductive amination, or sulfonamide synthesis without interference from the chloro substituent . This dual reactivity profile is not equivalently accessible in the 4-chloro-6-amino isomer (CAS 221681-84-1), where steric congestion from the peri-relationship between C4 chloro and C3 position limits coupling efficiency, nor in the 7-chloro-6-amino isomer (CAS 112635-08-2), where the vicinal chloro and amino groups introduce competing intramolecular interactions that complicate selective functionalization . The C3 position in the target compound is electronically activated for oxidative addition due to conjugation with the pyrazole N1 lone pair, whereas alternative substitution positions lack this electronic bias [1].

Suzuki coupling cross-coupling synthetic methodology building block

6-Substituted Aminoindazole Scaffold Validation: Antiproliferative Activity in HCT116 Colorectal Cancer Cells Establishes Baseline for Derivative Optimization

A systematic structure-activity relationship study of 6-substituted aminoindazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors identified compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a potent antiproliferative agent with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer HCT116 cells [1]. While this specific derivative lacks the 3-chloro substituent, the study validates the 6-aminoindazole scaffold as a privileged structure for anticancer drug discovery and establishes a quantitative potency benchmark (sub-micromolar IC50) that can be further optimized through 3-position halogenation [1]. Mechanistically, compound 36 suppressed IDO1 protein expression and induced G2/M cell cycle arrest in HCT116 cells [1]. The 3-chloro substituent in the target compound provides a synthetic handle for introducing additional diversity at the C3 position to further modulate both IDO1 inhibitory activity and antiproliferative potency.

anticancer antiproliferative IDO1 colorectal cancer

Validated Application Scenarios for 3-Chloro-1H-indazol-6-amine Based on Quantitative Evidence


Akt-Directed Kinase Inhibitor Discovery: Leveraging the 3-Chloro-6-Amino Scaffold for Potency and Selectivity Optimization

Based on the demonstrated 7.10 nM Akt1 inhibitory activity of a C5-arylated 3-chloro-1H-indazol-6-amine derivative (compound 9e) with 8.2-fold selectivity over PKA, this scaffold is validated for structure-guided optimization of Akt inhibitors [1]. The C3 chloro group enables late-stage diversification via Suzuki coupling to install aryl or heteroaryl substituents at the C5 position, a strategy that directly addresses the hydrophobic pocket adjacent to the ATP-binding site in Akt1. Procurement of 3-chloro-1H-indazol-6-amine as the core building block—rather than alternative regioisomers—ensures that subsequent SAR exploration remains aligned with the established potency-selectivity trajectory documented in kinase assay data.

Antileishmanial Hybrid Molecule Synthesis: Indazole-Pyrone Conjugates with Validated Intramacrophage Activity

The 3-chloro-2-ethyl-2H-indazol-6-ylamino-pyrone hybrid (compound 6f) achieved IC50 values of 2.25-2.48 μM against intracellular L. donovani amastigotes, representing the most potent compound in a 19-member series [2]. This validates 3-chloro-1H-indazol-6-amine as the preferred starting material for constructing indazole-pyrone hybrids targeting visceral leishmaniasis. The 6-amino group serves as the conjugation site for pyrone attachment, while the 3-chloro substituent contributes to the lipophilic character required for parasite membrane penetration. Alternative 6-aminoindazoles lacking the 3-chloro group or bearing alternative halogen patterns produced substantially weaker activity in the same assay series, underscoring the importance of precise substitution pattern fidelity.

Parallel Library Synthesis via Orthogonal Functionalization: Sequential C3 Cross-Coupling Followed by C6 Amidation

The orthogonal reactivity of 3-chloro-1H-indazol-6-amine—with a Pd-catalyzed coupling-competent C3 chloro group and a nucleophilic C6 amine—enables a two-step diversification protocol that minimizes protecting group manipulations . In a typical workflow, the C3 position is first elaborated via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (using Pd(PPh3)4 or Pd(dppf)Cl2, aqueous base, 80-100°C), followed by C6 amine functionalization via amide coupling with carboxylic acids or reductive amination with aldehydes . This sequential approach yields diverse compound libraries with two independent diversity points, suitable for high-throughput screening against kinase panels or cellular phenotypic assays. The 4-chloro and 7-chloro positional isomers lack this level of synthetic orthogonality due to steric hindrance and vicinal group interactions, respectively.

IDO1-Targeted Anticancer Agent Development: Scaffold Diversification from a Validated 6-Aminoindazole Core

The 6-substituted aminoindazole chemotype has been validated as a productive scaffold for IDO1 inhibition, with compound 36 achieving an IC50 of 0.4 μM in HCT116 colorectal cancer cells accompanied by G2/M cell cycle arrest [3]. 3-Chloro-1H-indazol-6-amine provides a diversification-ready entry point into this scaffold class, where the C3 chloro substituent can be retained (to exploit potential halogen-bonding interactions with the IDO1 heme-binding pocket) or substituted to introduce additional functionality. Procurement of this specific intermediate enables medicinal chemistry teams to explore both C3-substituted and C3-unsubstituted variants through a single starting material—simply by including or omitting the Suzuki coupling step—thereby maximizing SAR exploration efficiency from a single procurement event.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.